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Compound of Interest

Compound Name: Cupreidine

Cat. No.: B022110 Get Quote

A Comparative Analysis of Cupreidine and its 9-
Amino Derivative
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of Cupreidine and its 9-amino

derivative, 9-amino(9-deoxy)epi-cupreidine. While direct comparative studies on their

biological activities are limited, this document synthesizes available data on their chemical

properties, synthesis, and primary applications to offer a comprehensive overview for research

and development purposes.

Chemical Structure and Physical Properties
Cupreidine, a natural Cinchona alkaloid, is the O-demethylated analogue of quinidine. Its 9-

amino derivative is a synthetic compound where the hydroxyl group at the C9 position is

replaced by an amino group with an inverted stereochemistry, hence the "epi" designation.

Table 1: Comparison of Physicochemical Properties
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Property Cupreidine
9-amino(9-deoxy)epi-
cupreidine

Molecular Formula C₁₉H₂₂N₂O₂[1] C₁₉H₂₃N₃O

Molecular Weight 310.4 g/mol [1] Approximately 309.4 g/mol

Appearance Beige to pale yellow powder[2]
White to off-white powder (as

trihydrochloride salt)

Melting Point 184-190 °C[2] Not available

Solubility
Soluble in DMSO, ethanol, and

methanol[2]

Highly soluble in water (as

trihydrochloride salt)[3]

Key Functional Groups
C9-hydroxyl, C6'-hydroxyl,

quinoline, quinuclidine

C9-amino, C6'-hydroxyl,

quinoline, quinuclidine

Synthesis and Experimental Protocols
Source of Cupreidine
Cupreidine is a natural product found in the bark of the Remijia pedunculata tree. It can also

be obtained by the O-demethylation of quinidine.

Synthesis of 9-amino(9-deoxy)epi-cupreidine
The synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids, including the cupreidine analogue,

is a well-established multi-step process from the parent alkaloid.[1][4]

Experimental Protocol: Synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids[1]

Mesylation: The starting Cinchona alkaloid (e.g., quinidine) is reacted with methanesulfonyl

chloride in the presence of a base to convert the C9-hydroxyl group into a good leaving

group (mesylate).

Azide Substitution: The mesylated intermediate is then treated with sodium azide to

introduce an azide group at the C9 position via an Sₙ2 reaction. This step proceeds with

inversion of configuration, leading to the "epi" stereochemistry.
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Reduction: The azide group is subsequently reduced to a primary amine using a reducing

agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., Pd/C).

Demethylation (for Cupreidine derivative): To obtain the cupreidine derivative, the C6'-

methoxy group is demethylated, for instance, using boron tribromide or an alkylthiolate.[1]

Diagram of Synthetic Pathway:

Cupreidine (or Quinidine precursor)

C9-O-Mesyl Intermediate

1. Mesylation
(MsCl, base)

C9-Azido (epi) Intermediate

2. Azide Substitution
(NaN₃, Sₙ2 with inversion)

9-amino(9-deoxy)epi-cupreidine

3. Reduction (e.g., LiAlH₄)
4. Demethylation (if starting from Quinidine)

Click to download full resolution via product page

Caption: Synthetic route to 9-amino(9-deoxy)epi-cupreidine.

Comparative Biological and Chemical Applications
The structural modification from a hydroxyl to an amino group at the C9 position significantly

alters the primary applications of these molecules.

Cupreidine: Biological Activity
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Cupreidine has been investigated for its pharmacological properties, particularly as an

antiarrhythmic agent. Studies have shown that it possesses antiarrhythmic potency equivalent

to its parent compound, quinidine, but with a more favorable hemodynamic profile, exhibiting

less acute toxicity, bradycardia, and blood pressure depression.[5]

9-amino(9-deoxy)epi-cupreidine: Organocatalysis
The 9-amino derivatives of Cinchona alkaloids have emerged as powerful bifunctional

organocatalysts in asymmetric synthesis.[6] The presence of the basic amino group and the

tertiary nitrogen of the quinuclidine core allows these molecules to activate both the nucleophile

and the electrophile in a stereocontrolled manner. They are particularly effective in promoting

Michael additions, Friedel-Crafts alkylations, and other carbon-carbon bond-forming reactions,

yielding products with high enantioselectivity.[2][5]

Diagram of Catalytic Activation:

9-Amino-Cupreidine Catalyst Reactants

Catalyst

C9-NH₂

Quinuclidine-N

Nucleophile
Activates (H-bonding)

Electrophile

Activates

Stereoselective
Reaction
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Caption: Bifunctional activation by 9-amino-cinchona alkaloids.

Table 2: Comparison of Applications
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Feature Cupreidine
9-amino(9-deoxy)epi-
cupreidine

Primary Field Pharmacology Asymmetric Organocatalysis

Known Application
Antiarrhythmic agent with

reduced toxicity[5]

Chiral catalyst for

enantioselective Michael

additions, Friedel-Crafts

alkylations, etc.[2][5][6]

Mechanism of Action
(As a drug) Likely involves ion

channel modulation.

(As a catalyst) Bifunctional

activation of nucleophiles and

electrophiles through hydrogen

bonding and Lewis base

interactions.

Summary and Outlook
The substitution of the C9-hydroxyl group in Cupreidine with an amino group in its 9-amino

derivative leads to a profound shift in the molecule's utility. While Cupreidine shows promise

as a potentially safer alternative to quinidine in cardiovascular medicine, its 9-amino

counterpart has been extensively developed as a versatile and highly effective organocatalyst

for the synthesis of chiral molecules.

For researchers in drug development, the biological activities of 9-amino(9-deoxy)epi-

cupreidine remain largely unexplored. Its altered polarity and hydrogen bonding capabilities

could lead to novel pharmacological profiles worthy of investigation. Conversely, the catalytic

potential of Cupreidine itself is less studied compared to its amino- and ether-functionalized

derivatives.

This comparative guide highlights the distinct yet complementary nature of these two Cinchona

alkaloid derivatives. Further research directly comparing their properties and exploring their

untapped potential in both pharmacology and catalysis is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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